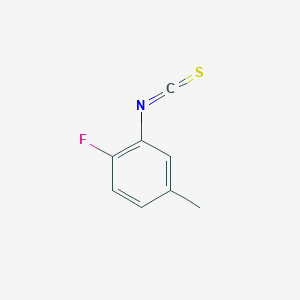

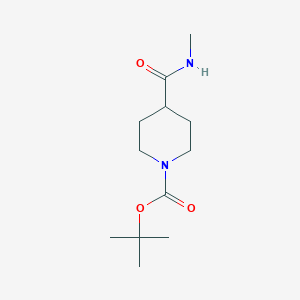

1-Fluoro-2-isothiocyanato-4-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds is often elucidated using X-ray crystallography, as seen in the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . The crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . The structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was also confirmed by X-ray crystallography . These studies highlight the importance of crystallography in understanding the three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

The reactivity of fluoroaromatic compounds can be quite diverse. For instance, 1,2-diamino-4,5-methylenedioxybenzene reacts with α-dicarbonyl compounds to produce fluorescent products . The reaction of 1-Fluoro-2,4-dinitrobenzene with NH-heterocyclic compounds results in N-2,4-dinitrophenyl derivatives and, in some cases, stable charge-transfer complexes . These reactions demonstrate the potential of fluoroaromatic compounds to participate in various chemical transformations, often leading to products with interesting and useful properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms. For example, the crystal packing of 1,2,3,5-tetrafluorobenzene is influenced by weak intermolecular interactions . The vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were studied using spectroscopic and theoretical methods, revealing the planarity of the carbonyl and thiourea groups and the presence of intramolecular hydrogen bonding . The infrared spectroscopy of anionic hydrated fluorobenzenes shows that the anions are strongly distorted from the neutral planar geometries, with different F atoms providing structurally different binding sites for water molecules . These studies provide insight into how the incorporation of fluorine atoms can alter the physical and chemical behavior of aromatic compounds.

科学的研究の応用

Synthesis of Fluorinated Compounds

1-Fluoro-2-isothiocyanato-4-methylbenzene and its derivatives are involved in the synthesis of various fluorinated compounds. For instance, a practical synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives has been reported, showcasing the utility of fluorinated benzene compounds in creating a range of chemically diverse structures (Perlow et al., 2007).

Photochemistry of Fluorotrifluoromethylbenzenes

The photochemistry of fluorotrifluoromethylbenzenes, including 1-fluoro-2-isomer, has been studied in the gas phase. These studies help understand the photolytic behavior of fluorinated benzene compounds under different conditions, contributing to our knowledge of their photochemical properties (Al-ani, 1973).

Amino Acid Analysis

Research has also explored the use of 1-fluoro-2,4-dinitrobenzene in amino acid assays. This method can provide insights into the composition and concentration of amino acids in biological samples, useful in various biochemical and medical research contexts (Rapp, 1963).

Organometallic Chemistry

Partially fluorinated benzenes, including compounds similar to 1-fluoro-2-isothiocyanato-4-methylbenzene, are increasingly recognized as versatile solvents in organometallic chemistry and catalysis. Their fluorine substituents affect their electronic properties, influencing their interaction with metal centers and their use in synthetic chemistry (Pike et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

1-fluoro-2-isothiocyanato-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTIOORZVIMCBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

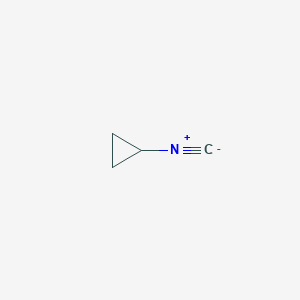

CC1=CC(=C(C=C1)F)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374611 |

Source

|

| Record name | 1-fluoro-2-isothiocyanato-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-isothiocyanato-4-methylbenzene | |

CAS RN |

832113-98-1 |

Source

|

| Record name | 1-fluoro-2-isothiocyanato-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832113-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)